

# Application Note: Measuring Ternary Complex Formation with cIAP1 Ligand-Linker Conjugates

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## Compound of Interest

Compound Name: *cIAP1 Ligand-Linker Conjugates*  
13  
Cat. No.: B11929378

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Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

## Introduction:

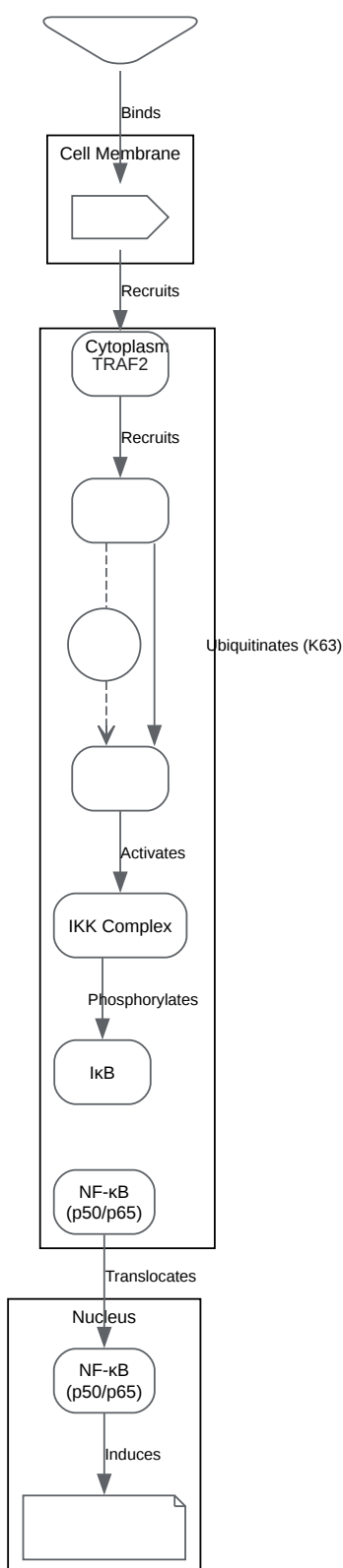
The formation of a stable ternary complex, consisting of a target protein, an E3 ubiquitin ligase, and a heterobifunctional degrader molecule, is a critical step in the mechanism of action for targeted protein degradation technologies like PROTACs (Proteolysis Targeting Chimeras) and SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers). Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is an E3 ubiquitin ligase frequently exploited in this approach. cIAP1 ligand-linker conjugates are chemical moieties that incorporate a ligand for cIAP1 and a linker for attachment to a target protein ligand, forming the core of a cIAP1-recruiting degrader.

This application note provides a detailed overview and protocols for measuring the formation of the ternary complex involving cIAP1, a target protein, and a degrader molecule. While specific data for "cIAP1 Ligand-Linker Conjugate 13" is not publicly available, this document utilizes representative data from well-characterized cIAP1-based degraders targeting Bruton's tyrosine kinase (BTK) to illustrate the experimental principles and data presentation.

## cIAP1 Signaling Pathway

cIAP1 is a key regulator of the NF- $\kappa$ B signaling pathway and apoptosis. As an E3 ubiquitin ligase, it ubiquitinates receptor-interacting protein 1 (RIP1), which can lead to the activation of

the canonical NF- $\kappa$ B pathway and promote cell survival.[1] Degradation that recruits cIAP1 can induce its auto-ubiquitination and degradation, which in turn can lead to the activation of apoptotic pathways in cancer cells.[2][3]



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cIAP1-mediated NF-κB signaling pathway.

## Data Presentation: Ternary Complex Kinetics

The stability and kinetics of the ternary complex are crucial for the efficacy of a degrader. These parameters can be quantitatively assessed using biophysical techniques such as Surface Plasmon Resonance (SPR). The following table summarizes representative kinetic data for the formation of a ternary complex between the cIAP1 BIR3 domain, a BTK kinase domain (BTKKD), and two different degrader molecules (BC5P and BCPyr).

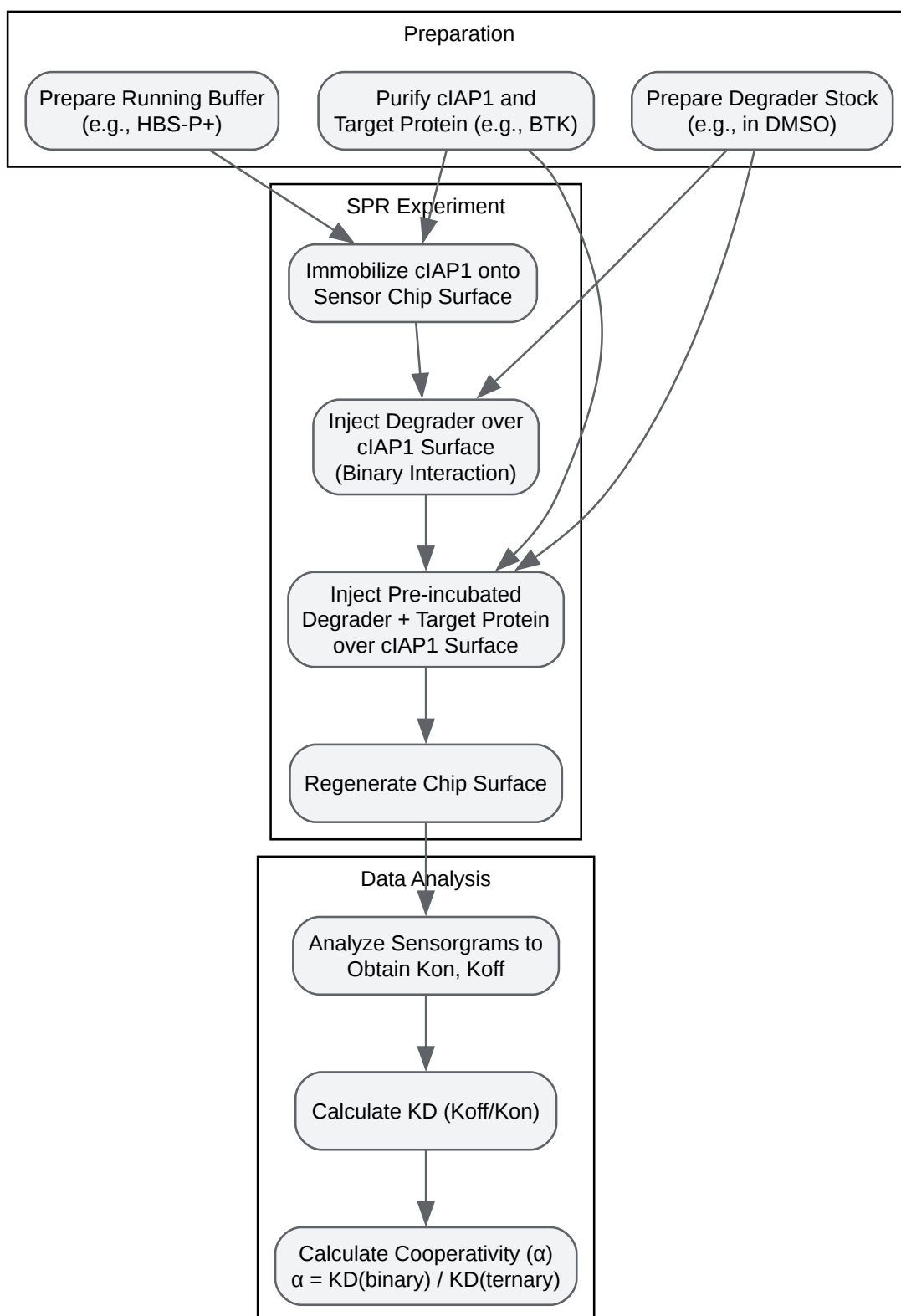
Degrader	Complex	$k_{on}$ (1/Ms)	$k_{off}$ (1/s)	KD (nM)
BC5P	[cIAP1Bir3-BC5P] + BTKKD	$1.2 \times 10^5$	$1.1 \times 10^{-3}$	9.2
BCPyr	[cIAP1Bir3-BCPyr] + BTKKD	$2.1 \times 10^5$	$2.5 \times 10^{-3}$	11.9

Data is representative and extracted from Schiemer et al., Nature Chemical Biology, 2021.

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

## Experimental Workflow: Ternary Complex Measurement by SPR



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## References

- 1. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
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